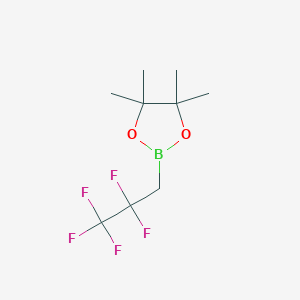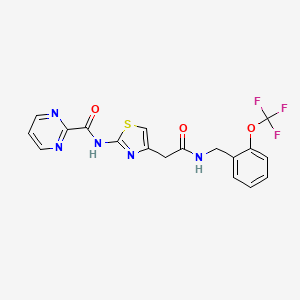
4,4,5,5-Tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron, oxygen, and carbon atoms. The presence of the pentafluoropropyl group adds to its reactivity and stability, making it a valuable reagent in organic synthesis and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable fluorinated alkylating agent. One common method includes:
Starting Materials: Boronic acid or boronic ester, 2,2,3,3,3-pentafluoropropyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like tetrahydrofuran (THF) at room temperature.
Procedure: The boronic acid or ester is dissolved in THF, followed by the addition of the base and the fluorinated alkylating agent. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boranes or other reduced boron species.
Substitution: The fluorinated alkyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Substituted boron compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4,4,5,5-Tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane is used as a reagent for the introduction of fluorinated alkyl groups into molecules. This is valuable for the synthesis of pharmaceuticals and agrochemicals where fluorination can enhance biological activity and stability.
Biology and Medicine
The compound’s ability to form stable complexes with biomolecules makes it useful in medicinal chemistry for drug design and development. It can be used to modify peptides and proteins, enhancing their stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, where its unique properties contribute to improved performance characteristics such as chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, facilitating the formation of stable complexes. This interaction is crucial in its role as a reagent in organic synthesis and its applications in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2,2,3,3,3-trifluoropropyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,2,3,3,3-hexafluoropropyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane offers a balance of reactivity and stability due to the specific fluorination pattern. The pentafluoropropyl group provides unique electronic and steric properties that enhance its performance in various applications, making it a preferred choice in certain synthetic and industrial processes.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF5O2/c1-6(2)7(3,4)17-10(16-6)5-8(11,12)9(13,14)15/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVNADMFANHGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450638-18-2 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-(2,2,3,3,3-pentafluoropropyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2712631.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)


![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)

![3,6-dichloro-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2712640.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)
![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrochloride](/img/structure/B2712647.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2712648.png)
![4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)
